molecular formula C29H52O12 B12684963 Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate CAS No. 94134-29-9

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate

Cat. No.: B12684963
CAS No.: 94134-29-9
M. Wt: 592.7 g/mol
InChI Key: KKPLFCFDTANTRW-UHFFFAOYSA-N
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Description

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including hydroxyl, epoxy, and ester groups, which contribute to its reactivity and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate typically involves a multi-step process. One common method includes the reaction of azelaic acid with 2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The epoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of amino and thioether derivatives.

Scientific Research Applications

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate involves its interaction with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ester groups contribute to its solubility and reactivity, facilitating its incorporation into biological systems and industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) adipate
  • Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) sebacate

Uniqueness

Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.

Properties

CAS No.

94134-29-9

Molecular Formula

C29H52O12

Molecular Weight

592.7 g/mol

IUPAC Name

bis[2-hydroxy-3-[4-(oxiran-2-ylmethoxy)butoxy]propyl] nonanedioate

InChI

InChI=1S/C29H52O12/c30-24(16-34-12-6-8-14-36-20-26-22-38-26)18-40-28(32)10-4-2-1-3-5-11-29(33)41-19-25(31)17-35-13-7-9-15-37-21-27-23-39-27/h24-27,30-31H,1-23H2

InChI Key

KKPLFCFDTANTRW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCOCC(COC(=O)CCCCCCCC(=O)OCC(COCCCCOCC2CO2)O)O

Origin of Product

United States

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